An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Aza-2'-deoxyuridine
An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Aza-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 6-Aza-2'-deoxyuridine (B1247385), a significant pyrimidine (B1678525) nucleoside analog. It details its synthesis, key chemical properties, and relevant experimental protocols, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
6-Aza-2'-deoxyuridine is a synthetic nucleoside analog where the carbon atom at the 6-position of the uracil (B121893) ring is replaced by a nitrogen atom. This modification profoundly impacts the molecule's electronic structure and biological activity. As a purine (B94841) nucleoside analog, it has been investigated for its potential antitumor and antiviral properties.[1] Its mechanism of action often involves the inhibition of DNA synthesis or induction of apoptosis.[1] The monophosphate form, 6-aza-dUMP, has been studied as a potential inhibitor of thymidylate synthases, enzymes crucial for DNA synthesis.[2] Understanding the synthesis and chemical characteristics of 6-Aza-2'-deoxyuridine is fundamental for its application in drug design and biological studies.
Synthesis of 6-Aza-2'-deoxyuridine
The most common and stereoselective method for synthesizing 6-Aza-2'-deoxyuridine is a convergent synthesis that involves the coupling of a silylated 6-azauracil (B101635) base with a protected 2'-deoxyribose derivative. This approach, a variation of the Silyl-Hilbert-Johnson reaction, ensures the formation of the desired β-anomer.[3][4][5]
The general synthetic scheme proceeds in three main stages:
-
Preparation of the Silylated Base: The 6-azauracil ring is silylated, typically with hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the subsequent glycosylation reaction.
-
Glycosylation: The silylated 6-azauracil is coupled with a protected 2-deoxyribose sugar, most commonly 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. This reaction is typically carried out in an aprotic solvent like chloroform (B151607).[3][4] The use of the α-anomer of the sugar chloride under SN2 conditions leads to an inversion of configuration, yielding almost exclusively the desired β-nucleoside.[3]
-
Deprotection: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed to yield the final product, 6-Aza-2'-deoxyuridine. This is usually achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia.[3][5]
Caption: General synthetic pathway for 6-Aza-2'-deoxyuridine.
Chemical and Physical Properties
The introduction of a nitrogen atom at the 6-position significantly alters the properties of the pyrimidine ring compared to uridine. One of the most critical changes is the increased acidity of the N(3)-H proton.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₅ | [6] |
| Molecular Weight | 229.19 g/mol | [6] |
| Melting Point | 182 °C | [7] |
| pKa | ~6.8 | [4][8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and 50% acetic acid; sparingly soluble in water. | [9] |
Acidity and pH-Dependent Stability
The pKa of 6-Aza-2'-deoxyuridine is approximately 6.8, which is significantly lower than that of thymidine (B127349).[4][8] This means that under physiological pH (~7.4), a substantial fraction of the 6-azauracil base exists in its deprotonated (anionic) form. This deprotonation has profound consequences for its biological applications, particularly in oligonucleotides. Duplexes containing 6-Aza-2'-deoxyuridine exhibit pH-dependent thermal stability (Tₘ), as deprotonation can disrupt the Watson-Crick base pairing.[4][8] This property also facilitates the formation of metal-DNA (M-DNA) complexes with divalent metal ions like Zn²⁺ under neutral conditions, whereas natural DNA typically requires alkaline conditions (pH > 8.5).[8]
Caption: pH-dependent equilibrium of the 6-azauracil moiety.
Spectral Properties
The UV absorption spectrum of 6-Aza-2'-deoxyuridine is also pH-dependent due to the protonation equilibrium.
| Condition | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| pH 5.0 (Sodium Phosphate) | ~260 | 6900 | [4] |
| pH 7.0 (Sodium Phosphate) | ~260 | 6900 | [4] |
| pH 9.0 (Sodium Phosphate) | ~260 | 7200 | [4] |
| Ethanol | 261 | 7800 | [3] |
Note: The isosbestic point is near 265 nm, where the extinction coefficient is almost independent of pH.[4]
¹H-NMR data reveals a conformation in solution where the sugar moiety prefers an N-type pucker, in contrast to the S-type pucker found in the solid state and typically seen in natural 2'-deoxyribonucleosides.[8][10]
Biological Activity and Signaling
While this guide focuses on chemical aspects, the biological context is crucial for drug development professionals. 6-Aza-2'-deoxyuridine and its derivatives are primarily investigated for their anticancer activity. The related ribonucleoside, 6-Azauridine, has been shown to induce autophagy-mediated cell death in cancer cells. This process is dependent on the activation of key cellular energy sensors and tumor suppressors, namely AMPK (AMP-activated protein kinase) and p53.[11] Activation of this pathway leads to the formation of autophagosomes and subsequent cell death, contributing to the compound's antitumor effect.[11]
Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.
Experimental Protocols
Protocol: Synthesis of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine
This protocol is adapted from methodologies described in the literature.[3][5]
Materials:
-
5-substituted-6-azauracil
-
Hexamethyldisilazane (HMDS)
-
2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride
-
Dry chloroform
Procedure:
-
A suspension of the 5-substituted-6-azauracil in an excess of HMDS is refluxed with a catalytic amount of ammonium sulfate until the solution becomes clear (typically 4-6 hours).
-
The excess HMDS is removed under vacuum to yield the silylated base as a viscous oil or solid.
-
The silylated base is dissolved in dry chloroform.
-
A solution of 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride in dry chloroform is added to the silylated base solution.
-
The mixture is stirred at room temperature in a stoppered flask for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is evaporated to dryness under vacuum.
-
The residue is purified, typically by chromatography or recrystallization, to yield the protected nucleoside.
Protocol: Deprotection of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine
Materials:
-
Protected 6-Aza-2'-deoxyuridine derivative
-
0.1M Sodium methoxide in methanol
-
Methanol
Procedure:
-
The protected nucleoside is dissolved in methanol.
-
A solution of 0.1M sodium methoxide in methanol is added.
-
The mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Once the reaction is complete, the solution is neutralized with an acidic resin or by careful addition of acid (e.g., acetic acid or dilute HCl).
-
The solvent is evaporated under vacuum.
-
The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel chromatography to afford pure 6-Aza-2'-deoxyuridine.
Conclusion
6-Aza-2'-deoxyuridine remains a molecule of significant interest in medicinal chemistry due to its unique chemical properties and biological potential. Its synthesis is well-established, primarily relying on stereoselective glycosylation reactions. The key chemical feature, a low pKa value, dictates its behavior in biological systems, influencing duplex stability and interaction with metal ions. This guide provides the foundational knowledge required for researchers to synthesize, handle, and further investigate this important nucleoside analog in the pursuit of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of 6-aza-2'-deoxyuridine monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 6-AZA-2'-DEOXYURIDINE | 20500-29-2 [chemicalbook.com]
- 7. 6-AZA-2'-DEOXYURIDINE CAS#: 20500-29-2 [m.chemicalbook.com]
- 8. Oligonucleotides containing 6-aza-2'-deoxyuridine: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 6-Aza-2'-deoxyuridine and N(3)-anisoyl-6-aza-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
